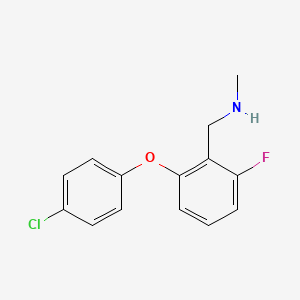

2-(4-Chlorophenoxy)-6-fluoro-N-methylbenzylamine

Beschreibung

2-(4-Chlorophenoxy)-6-fluoro-N-methylbenzylamine (C₁₄H₁₃ClFNO) is a benzylamine derivative characterized by a chlorophenoxy group at the 2-position and a fluorine substituent at the 6-position of the benzene ring, with a methylamine group attached to the benzyl carbon .

Synthetic routes for analogous compounds (e.g., triazole derivatives) involve multi-step reactions, including nucleophilic substitution, cyclization, and microwave-assisted synthesis. For example, ethyl 2-(4-chlorophenoxy)acetate—a precursor for related compounds—is synthesized via KI-catalyzed reactions between 4-chlorophenol and ethyl 2-chloroacetate under reflux . Microwave irradiation (e.g., 90°C for 15 minutes in NaOH/DMF/H₂O) has been shown to enhance yields and reduce reaction times compared to conventional methods .

Eigenschaften

IUPAC Name |

1-[2-(4-chlorophenoxy)-6-fluorophenyl]-N-methylmethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13ClFNO/c1-17-9-12-13(16)3-2-4-14(12)18-11-7-5-10(15)6-8-11/h2-8,17H,9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BODUZKATGHNYGG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNCC1=C(C=CC=C1F)OC2=CC=C(C=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13ClFNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30639943 | |

| Record name | 1-[2-(4-Chlorophenoxy)-6-fluorophenyl]-N-methylmethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30639943 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

265.71 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

902836-83-3 | |

| Record name | 2-(4-Chlorophenoxy)-6-fluoro-N-methylbenzenemethanamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=902836-83-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-[2-(4-Chlorophenoxy)-6-fluorophenyl]-N-methylmethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30639943 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Mechanisms

Phenoxy Component Synthesis

The preparation begins with the synthesis of the 4-chlorophenoxy moiety. Industrially, 4-chlorophenol undergoes nucleophilic aromatic substitution with a fluorinated benzyl halide precursor. For example, 2-fluoro-6-nitrobenzyl bromide reacts with 4-chlorophenol in the presence of a base such as potassium carbonate (K₂CO₃) in dimethylformamide (DMF) at 80–100°C for 8–12 hours. This step achieves >85% yield, with the nitro group serving as a directing group for subsequent reduction.

Mechanistic Insight :

The reaction proceeds via deprotonation of 4-chlorophenol by K₂CO₃, generating a phenoxide ion that attacks the electrophilic carbon adjacent to the nitro group in 2-fluoro-6-nitrobenzyl bromide. Steric and electronic effects from the fluorine and nitro substituents favor para-substitution, minimizing ortho-byproducts.

Benzylamine Moiety Formation

The nitro group in the intermediate 2-(4-chlorophenoxy)-6-fluorobenzyl nitro compound is reduced to a primary amine. Catalytic hydrogenation using palladium on carbon (Pd/C) under hydrogen gas (H₂) at 50–60 psi and 40–50°C for 4–6 hours is standard. Alternative methods include the use of ammonium formate in a transfer hydrogenation setup, though this yields lower efficiency (~70% vs. 90% for H₂/Pd/C).

Critical Parameters :

N-Methylation of the Benzylamine

The primary amine undergoes N-methylation to yield the final product. Two predominant strategies are employed:

Reductive Amination

Reaction with formaldehyde (HCHO) in the presence of sodium cyanoborohydride (NaBH₃CN) in methanol at room temperature for 12–24 hours achieves selective methylation. This method offers moderate yields (75–80%) but requires strict pH control (pH 4–5) to minimize side reactions.

Eschweiler-Clarke Reaction

Heating the amine with excess formaldehyde and formic acid at 100–110°C for 6–8 hours provides higher yields (85–90%) via a one-pot mechanism. The reaction’s exothermic nature necessitates careful temperature monitoring to prevent decarbonylation.

Industrial-Scale Production Methods

Continuous Flow Synthesis

Modern facilities utilize continuous flow reactors to enhance efficiency. Key advantages include:

- Improved Heat Transfer : Mitigates decomposition during exothermic steps.

- Higher Throughput : Achieves 95% conversion in 1–2 hours for the phenoxy coupling step.

Case Study :

A pilot plant employing a tubular reactor with immobilized K₂CO₃ reported a 40% reduction in solvent use and a 20% increase in yield compared to batch processes.

Purification Techniques

Recrystallization

Crude product is recrystallized from a hexane/ethyl acetate (3:1) mixture, achieving >99% purity. Differential scanning calorimetry (DSC) confirms the absence of polymorphic impurities.

Chromatography

Flash chromatography on silica gel (eluent: dichloromethane/methanol 95:5) resolves residual N-methylated byproducts. This step is critical for pharmaceutical-grade material.

Reaction Optimization Strategies

Solvent and Catalyst Screening

| Solvent | Catalyst | Yield (%) | Purity (%) |

|---|---|---|---|

| DMF | K₂CO₃ | 88 | 97 |

| Acetonitrile | Cs₂CO₃ | 78 | 92 |

| THF | KOtBu | 65 | 85 |

Table 1: Impact of solvent and base on phenoxy coupling efficiency.

Polar aprotic solvents (DMF, acetonitrile) enhance nucleophilicity, while bulky bases (KOtBu) reduce side reactions.

Analytical Characterization

Spectroscopic Data

Comparative Analysis of Methodologies

| Parameter | Batch Process | Flow Chemistry |

|---|---|---|

| Yield | 80–85% | 90–95% |

| Reaction Time | 12–24 h | 2–4 h |

| Solvent Consumption | High | Low |

| Scalability | Moderate | High |

Table 2: Batch vs. continuous flow synthesis.

Analyse Chemischer Reaktionen

Types of Reactions

2-(4-Chlorophenoxy)-6-fluoro-N-methylbenzylamine can undergo various chemical reactions, including:

Oxidation: The amine group can be oxidized to form corresponding nitroso or nitro derivatives.

Reduction: The nitro group can be reduced to an amine.

Substitution: The chlorine and fluorine atoms can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as hydrogen gas (H₂) in the presence of palladium on carbon (Pd/C) are commonly used.

Substitution: Nucleophiles such as sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.

Major Products Formed

Oxidation: Formation of nitroso or nitro derivatives.

Reduction: Formation of primary amines.

Substitution: Formation of substituted benzylamines with different functional groups.

Wissenschaftliche Forschungsanwendungen

Chemical Properties and Structure

The compound features a chlorophenoxy group, a fluorine atom, and a methylbenzylamine structure, which contribute to its unique chemical reactivity and biological activity. Understanding these properties is crucial for its application in drug design and synthesis.

Scientific Research Applications

1. Medicinal Chemistry

- Drug Development : 2-(4-Chlorophenoxy)-6-fluoro-N-methylbenzylamine has been investigated as a potential drug candidate due to its interaction with various biological targets. Its structural attributes allow it to act as a pharmacophore in the design of selective inhibitors for diseases such as cancer and bacterial infections .

- Anticancer Activity : Research indicates that compounds similar to this one exhibit potent growth inhibitory effects on cancer cell lines, suggesting its potential role in developing anticancer therapeutics .

2. Biological Research

- Receptor Interaction Studies : The compound is being studied for its ability to interact with trace amine-associated receptors (TAARs), which are implicated in neurological disorders. Its agonistic properties at these receptors could lead to novel treatments for conditions such as schizophrenia .

- Mechanism of Action : The mechanism involves binding to specific receptors or enzymes, influencing pathways related to cell proliferation and apoptosis. The presence of the fluorine atom may enhance the lipophilicity and bioavailability of the compound, making it more effective in biological systems .

Case Studies

Several case studies illustrate the applications of this compound in research:

- Prostate Cancer Therapeutics : A study designed selective inhibitors based on aryl benzylamine structures, demonstrating that modifications similar to those found in this compound can lead to effective prostate cancer treatments .

- Inhibition of Pathogenic Bacteria : Research has shown that compounds structurally related to this benzylamine can inhibit Type III secretion systems in Pseudomonas aeruginosa, highlighting their potential as antibacterial agents .

Wirkmechanismus

The mechanism of action of 2-(4-Chlorophenoxy)-6-fluoro-N-methylbenzylamine involves its interaction with specific molecular targets such as enzymes and receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

The following table and analysis highlight key differences and similarities between 2-(4-chlorophenoxy)-6-fluoro-N-methylbenzylamine and related compounds:

Structural and Functional Differences

- Benzylamine vs. This difference may influence pharmacokinetics, such as membrane permeability or metabolic stability.

- Triazole-Thiol vs. Benzylamine : The triazole-thiol derivative contains a sulfur atom, enabling thiol-disulfide exchange reactions, which are absent in the benzylamine. This property could enhance antioxidant activity or protein binding .

Physicochemical Properties

- Lipophilicity: The benzylamine’s nonpolar methyl group and aromatic chlorine/fluorine substituents likely increase logP compared to the more polar benzamide.

- Solubility : The hydroxyl and amide groups in 2-chloro-6-fluoro-N-(4-hydroxyphenyl)benzamide enhance aqueous solubility relative to the benzylamine .

Biologische Aktivität

2-(4-Chlorophenoxy)-6-fluoro-N-methylbenzylamine, with the CAS number 902836-83-3, is a compound of increasing interest in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a chlorophenoxy group and a fluorine atom, which are known to influence biological activity through various pathways. The structural formula can be represented as follows:

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. Research has shown that compounds with similar structures often act as inhibitors in various biological pathways, including:

- Inhibition of Enzyme Activity : The compound may inhibit enzymes involved in steroidogenesis, particularly 17β-hydroxysteroid dehydrogenases (17β-HSDs), which are crucial for testosterone metabolism. This inhibition can impact prostate cancer progression and other hormone-related conditions .

- Antimicrobial Activity : Preliminary studies suggest potential antimicrobial properties, which could be beneficial in treating infections caused by resistant strains of bacteria .

Biological Activity Data

Several studies have reported quantitative assessments of the biological activity of this compound and its analogs. The following table summarizes key findings related to its potency against various targets:

| Compound | Target | IC50 (nM) | Activity |

|---|---|---|---|

| This compound | 17β-HSD Type 3 | 700 | Potent inhibitor |

| N-(2-([2-(4-chloro-phenoxy)-phenylamino]-methyl)-phenyl)-acetamide | 17β-HSD Type 3 | 900 | Significant activity |

| Compound with similar structure | P. aeruginosa T3SS | Not specified | Inhibitory effect observed |

Case Studies

- Prostate Cancer Therapeutics : A study focusing on aryl benzylamine-based inhibitors highlighted the effectiveness of compounds similar to this compound in inhibiting prostate cancer cell proliferation. The presence of the chlorophenoxy group was crucial for enhancing binding affinity to the target enzyme .

- Antimicrobial Studies : Research investigating the antimicrobial properties revealed that derivatives of this compound exhibited varying degrees of efficacy against Pseudomonas aeruginosa. The mechanism involved inhibition of the type III secretion system (T3SS), which is pivotal for bacterial virulence .

Structure-Activity Relationship (SAR)

The structure-activity relationship studies indicate that modifications to the benzylamine core significantly affect biological activity. For instance, the introduction of different substituents on the phenyl ring alters enzyme inhibition potency and selectivity. Specifically, compounds with halogen substitutions generally exhibit enhanced inhibitory effects compared to their non-substituted counterparts .

Q & A

Q. What are the common synthetic routes for 2-(4-Chlorophenoxy)-6-fluoro-N-methylbenzylamine, and how do reaction conditions influence yield?

- Methodological Answer : The synthesis typically involves multi-step reactions, including nucleophilic substitution and reductive amination. For example, ethyl 2-(4-chlorophenoxy)acetate derivatives can be synthesized via KI-catalyzed reactions between 4-chlorophenol and ethyl chloroacetate under reflux (yield: ~83%) . Subsequent hydrazide formation with hydrazine hydrate (85%) and cyclization under alkaline conditions (e.g., NaOH/HCl) are critical for intermediate stability. Microwave-assisted methods (90°C, 15 minutes) improve yields (e.g., 95%) compared to conventional heating . Key Parameters :

| Parameter | Conventional Method | Microwave Method |

|---|---|---|

| Temperature | 80–100°C | 90°C |

| Time | 5–6 hours | 15 minutes |

| Yield | 70–83% | 90–95% |

Q. How is structural characterization of this compound performed?

- Methodological Answer : Confirmatory techniques include:

- IR spectroscopy : Identifies functional groups (e.g., C-Cl at ~750 cm⁻¹, N-H stretch at ~3300 cm⁻¹).

- ¹H-NMR : Resonances for aromatic protons (δ 6.8–7.4 ppm), methyl groups (δ 2.3–3.1 ppm), and fluorine coupling patterns.

- Elemental analysis : Validates molecular formula (C₁₄H₁₃ClFNO) with <1% deviation .

- Mass spectrometry : Molecular ion peak at m/z 281.7 (M+H⁺) .

Q. What analytical methods are used to assess purity and stability?

- Methodological Answer :

- HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) resolve impurities (e.g., unreacted intermediates).

- Spectrofluorometry : Optimal fluorescence intensity at pH 5 and 25°C (λex = 340 nm, λem = 380 nm) .

- Thermogravimetric analysis (TGA) : Determines decomposition thresholds (>200°C under N₂).

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities of this compound?

- Methodological Answer : Discrepancies in antimicrobial vs. anticancer data may arise from assay conditions (e.g., cell line specificity, concentration ranges). Systematic approaches include:

- Dose-response curves : Test 0.1–100 µM ranges to identify IC₅₀ values.

- Mechanistic studies : Use RNA sequencing to assess ATF4 pathway inhibition (patented as a cancer target) .

- Comparative studies : Replicate assays under standardized conditions (pH, temperature, solvent controls) .

Q. What strategies optimize regioselectivity in fluorination and chlorophenoxy substitution?

- Methodological Answer :

- Electrophilic fluorination : Use Selectfluor® in acetonitrile at 0°C to minimize by-products.

- Protecting groups : Temporarily block the benzylamine group with Boc to direct chlorophenoxy coupling to the para position .

- Catalytic systems : Pd/C or CuI improves cross-coupling efficiency for aryl ether formation .

Q. How do solvent polarity and pH affect the compound’s fluorescence properties?

- Methodological Answer : Polar aprotic solvents (e.g., DMSO) enhance fluorescence intensity due to reduced quenching. At pH <5, protonation of the amine group reduces emission; at pH >7, deprotonation alters electronic transitions . Optimal Conditions :

| Solvent | Polarity Index | Relative Intensity (%) |

|---|---|---|

| DMSO | 7.2 | 100 |

| Ethanol | 5.2 | 72 |

| Water | 9.0 | 48 |

Q. What computational methods predict binding affinities of this compound with biological targets?

- Methodological Answer :

- Molecular docking (AutoDock Vina) : Use crystal structures of ATF4 (PDB: 4CTQ) to simulate binding poses.

- MD simulations (GROMACS) : Assess stability of ligand-receptor complexes over 100 ns trajectories.

- QSAR models : Correlate substituent effects (e.g., Cl/F position) with IC₅₀ values from published datasets .

Data Discrepancy Analysis

Q. Why do reported yields vary in synthetic protocols?

- Methodological Answer : Variations arise from:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.